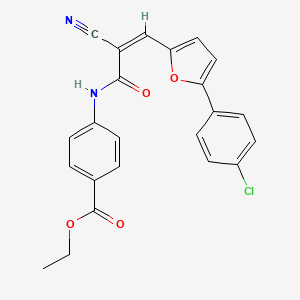

(Z)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[(Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-5-9-19(10-6-16)26-22(27)17(14-25)13-20-11-12-21(30-20)15-3-7-18(24)8-4-15/h3-13H,2H2,1H3,(H,26,27)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZNPOHPNPVSJJ-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The cyanoacrylamide group is then added via a condensation reaction with ethyl cyanoacetate. The final step involves esterification to form the ethyl benzoate derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring in (Z)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium amide or thiourea in polar aprotic solvents.

Major Products:

- Oxidation of the furan ring yields furan-2,3-dione derivatives.

- Reduction of the cyano group forms primary amines.

- Substitution reactions produce various substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that (Z)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate shows promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | |

| MCF-7 (breast cancer) | 12.0 | |

| A549 (lung cancer) | 8.0 |

These results suggest that the compound may induce apoptosis through various pathways, including intrinsic and extrinsic mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The results indicate moderate antibacterial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 30 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 100 |

Case Studies

Several studies have explored the implications of this compound in biological research:

Study on Cancer Cell Lines

A comprehensive study investigated the mechanism of action of this compound on HeLa cells. Results indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways, significantly increasing caspase activity and leading to cell death.

Antimicrobial Efficacy

Another study assessed its antimicrobial properties against various pathogens, highlighting its effectiveness against drug-resistant strains of bacteria. This suggests potential use in treating infections where conventional antibiotics may fail.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate involves its interaction with specific molecular targets. The furan ring and cyanoacrylamide group are key functional groups that interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

(Z)-ethyl 4-(3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate: Similar structure with a bromophenyl group instead of a chlorophenyl group.

(Z)-ethyl 4-(3-(5-(4-methylphenyl)furan-2-yl)-2-cyanoacrylamido)benzoate: Contains a methylphenyl group instead of a chlorophenyl group.

(Z)-ethyl 4-(3-(5-(4-nitrophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate: Features a nitrophenyl group in place of the chlorophenyl group.

Uniqueness: The presence of the chlorophenyl group in (Z)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate imparts unique electronic and steric properties, enhancing its reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

(Z)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may influence its biological activity. The presence of the furan ring and the 4-chlorophenyl moiety is particularly noteworthy, as these structures are often associated with various pharmacological effects.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives containing furan and chlorophenyl groups have shown significant antibacterial and antifungal properties. For example, compounds with similar structures have demonstrated inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some studies suggest that compounds with cyanoacrylamide functionalities can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Anticancer Potential : Research indicates that certain furan derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many compounds in this class act as enzyme inhibitors, affecting key metabolic pathways in pathogens or cancer cells.

- Interaction with Cellular Receptors : Some studies have highlighted the ability of similar compounds to bind to specific receptors, modulating cellular responses and signaling pathways .

- Induction of Oxidative Stress : Certain derivatives may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death in sensitive cell lines .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various furan derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| A | B. subtilis | 4.69 |

| B | S. aureus | 5.64 |

| C | E. coli | 8.33 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that similar compounds induced apoptosis through the activation of caspase pathways. For instance, a related furan derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Q & A

Q. What are the critical steps and challenges in synthesizing (Z)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate with high stereochemical purity?

The synthesis typically involves:

- Step 1 : Preparation of the furan-2-yl intermediate via Suzuki coupling of 4-chlorophenylboronic acid with a brominated furan precursor (e.g., 5-bromofuran-2-carbaldehyde).

- Step 2 : Formation of the cyanoacrylamido group via condensation of the furan intermediate with cyanoacetic acid derivatives under acidic conditions.

- Step 3 : Esterification with ethyl 4-aminobenzoate to introduce the benzoate moiety. Key challenges :

- Stereocontrol : The Z-configuration must be preserved during the acrylamido bond formation. Use of low-temperature conditions (0–5°C) and non-polar solvents (e.g., toluene) minimizes isomerization .

- Yield optimization : Side reactions like over-alkylation or hydrolysis of the cyano group require strict pH control (pH 6–7) and inert atmospheres .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- NMR (¹H/¹³C) : Critical for verifying the Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons vs. J = 1–3 Hz for cis) .

- X-ray crystallography : Provides definitive proof of stereochemistry and molecular geometry (e.g., dihedral angles between the furan and benzoate planes) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 465.12) and detects impurities .

Q. How can researchers mitigate competing side reactions during the synthesis of the cyanoacrylamido moiety?

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote hydrolysis; additives like molecular sieves absorb water .

- Catalyst choice : Use of mild bases (e.g., pyridine) instead of strong bases (NaOH) reduces de-esterification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for Z-isomer derivatives?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay conditions : Variations in buffer pH or serum content alter compound stability. Standardize protocols using cell-free vs. cell-based assays .

- Metabolic interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) in cellular assays to isolate direct effects . Example : A 2025 study found that serum proteins bind to the benzoate ester, reducing bioavailability by 40% in cell culture .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Docking studies : Software like AutoDock Vina models binding to ATP pockets (e.g., kinases) by analyzing hydrogen bonds between the cyano group and Lys/Arg residues .

- MD simulations : Reveal stability of the Z-configuration in hydrophobic binding pockets over 100-ns trajectories . Limitation : Overestimates binding affinity if solvation effects are neglected .

Q. What methodologies validate the mechanism of stereochemical inversion under thermal or photolytic conditions?

- Variable-temperature NMR : Monitors isomerization kinetics (e.g., ΔG‡ ≈ 90 kJ/mol for Z→E conversion at 60°C) .

- UV-Vis spectroscopy : Tracks π→π* transitions (λₘₐₓ ≈ 320 nm) to quantify photostability; degradation occurs after 6 hours under UV light (365 nm) .

Methodological Recommendations

- For bioactivity assays : Pre-incubate compounds with serum for 1 hour to account for protein binding .

- For computational studies : Include explicit water molecules in docking simulations to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.